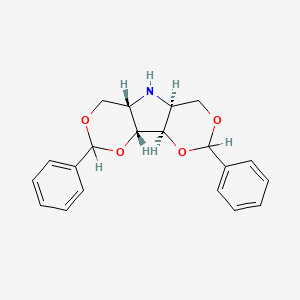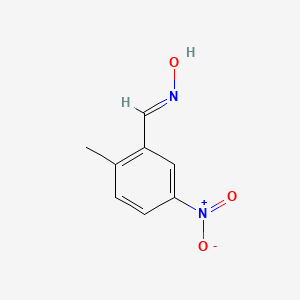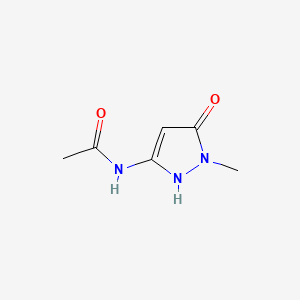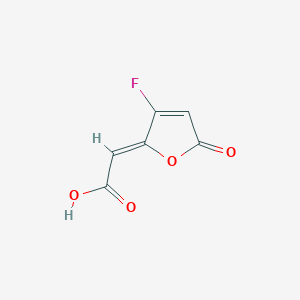
H-Tyr(Tos)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Tyr(Tos)-OH is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it a valuable intermediate in peptide synthesis and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr(Tos)-OH typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the tosyl group. One common method is:
Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Tosylation: The protected tyrosine is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to introduce the tosyl group.
Deprotection: Finally, the protecting groups are removed to yield .
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: H-Tyr(Tos)-OH undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The phenol ring can undergo oxidation to form quinones or reduction to form catechols.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of catechols.
科学研究应用
H-Tyr(Tos)-OH: has numerous applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the selective modification of tyrosine residues.
Drug Development: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules for targeted drug delivery and diagnostic applications.
Material Science: It is used in the development of novel biomaterials and nanomaterials for biomedical applications.
作用机制
The mechanism of action of H-Tyr(Tos)-OH depends on its specific application. In peptide synthesis, it acts as a protected tyrosine derivative, facilitating the selective modification and coupling of peptides. The tosyl group provides stability and reactivity, allowing for precise control over the chemical reactions.
相似化合物的比较
H-Tyr(Tos)-OH: can be compared with other protected tyrosine derivatives such as:
H-Tyr(Boc)-OH: Where the amino group is protected with a Boc group.
H-Tyr(Trt)-OH: Where the amino group is protected with a trityl group.
H-Tyr(Mts)-OH: Where the phenol group is protected with a mesitylene sulfonyl group.
Uniqueness: The tosyl group in This compound provides a unique combination of stability and reactivity, making it particularly useful in peptide synthesis and bioconjugation applications. Its ability to undergo selective substitution reactions also adds to its versatility in chemical research.
属性
IUPAC Name |
2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYKTYDVQXXNKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159505-46-1 |
Source


|
| Record name | 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate](/img/structure/B1143187.png)



![2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1143195.png)


